T-2 TOXIN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

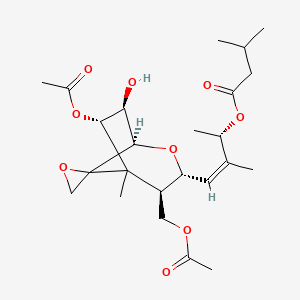

Structure

3D Structure

Properties

IUPAC Name |

[(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[3.2.1]octane-8,2'-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O9/c1-12(2)8-19(27)31-14(4)13(3)9-18-17(10-29-15(5)25)23(7)21(32-16(6)26)20(28)22(33-18)24(23)11-30-24/h9,12,14,17-18,20-22,28H,8,10-11H2,1-7H3/b13-9-/t14-,17+,18+,20+,21+,22+,23?,24?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOLSQJBPUQUEA-WTIDKRJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(C)C(=CC1C(C2(C(C(C(C23CO3)O1)O)OC(=O)C)C)COC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C(=C\[C@@H]1[C@H](C2([C@@H]([C@H]([C@H](C23CO3)O1)O)OC(=O)C)C)COC(=O)C)/C)OC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T-2 Toxin's Mechanism of Action in Jurkat T Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T-2 toxin, a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, poses a significant threat to human and animal health due to its widespread contamination of cereal grains and feed.[1] Its cytotoxic effects are particularly potent against the immune system, with T lymphocytes being a primary target. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced toxicity in Jurkat T cells, a widely used human T lymphocyte cell line for in vitro toxicological studies. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Mechanisms of this compound-Induced Cytotoxicity

The primary mechanism of action of this compound in Jurkat T cells revolves around the induction of apoptosis, mediated by oxidative stress and mitochondrial dysfunction.[2][3] The toxin's effects are dose- and time-dependent, leading to a cascade of events culminating in programmed cell death.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of this compound on Jurkat T cells, as reported in various studies.

Table 1: Cytotoxicity of this compound in Jurkat T Cells

| Concentration | Exposure Time | Viability (%) | Assay | Reference |

| IC50 | 24 hours | 50 | MTT | [2] |

| 0.11–5.36 µM | 24 hours | Dose-dependent decrease | MTT | [2] |

Table 2: Induction of Apoptosis by this compound in Jurkat T Cells

| Concentration | Exposure Time | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Assay | Reference |

| IC50 | 24 hours | Significantly increased | Significantly increased | Annexin V/PI | [4] |

| Dose-dependent | 24 hours | Dose-dependent increase | Dose-dependent increase | Annexin V/PI | [2] |

Table 3: this compound-Induced Oxidative Stress and Mitochondrial Dysfunction in Jurkat T Cells

| Parameter | Concentration | Exposure Time | Observation | Assay | Reference |

| ROS Production | Dose-dependent | 24 hours | Dose-dependent increase | DCFH-DA | [2] |

| Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent | Not Specified | Decrease | JC-1 | [3] |

Table 4: Effect of this compound on Cell Cycle Distribution in Jurkat T Cells

| Concentration | Exposure Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 (Apoptosis) | Reference |

| Not Specified | Not Specified | Not Specified | Not Specified | Arrest | [2] | |

| Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Increased | [5] |

Signaling Pathways of this compound-Induced Apoptosis

This compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis in Jurkat T cells. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane and the activation of a caspase cascade.

Key Molecular Events:

-

Oxidative Stress: this compound induces the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[2]

-

Mitochondrial Dysfunction: The increase in ROS contributes to the loss of mitochondrial membrane potential (ΔΨm).[3]

-

Bcl-2 Family Protein Regulation: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, altering the Bax/Bcl-2 ratio in favor of apoptosis.[6][7]

-

Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.[8][9]

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[1]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[1][10]

-

Cell Death: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.

While the intrinsic pathway is predominant, some evidence suggests a potential involvement of the extrinsic pathway through the activation of caspase-8, although this appears to be a secondary mechanism in this compound-induced apoptosis in Jurkat T cells.[1]

Signaling Pathway Diagram

Caption: this compound-Induced Apoptotic Signaling Pathway in Jurkat T cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound in Jurkat T cells.

Cell Culture and this compound Treatment

Jurkat T cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at a density of 1 × 10^5 to 1 × 10^6 cells/mL and treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for the desired time points (e.g., 24 hours).

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound effects.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Protocol:

-

Seed Jurkat T cells in a 96-well plate at a density of 1 × 10^5 cells/well in 100 µL of culture medium.

-

Treat the cells with various concentrations of this compound and incubate for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate at 37°C for at least 4 hours or overnight in a humidified incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Treat Jurkat T cells with this compound as described.

-

Harvest approximately 1-5 × 10^5 cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

DCFH-DA Assay for Reactive Oxygen Species (ROS) Detection by Flow Cytometry

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

-

Treat Jurkat T cells with this compound.

-

Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in PBS.

-

Analyze the fluorescence intensity of DCF by flow cytometry, typically using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm) Measurement

Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

-

Treat Jurkat T cells with this compound.

-

Incubate the cells with 1-2 µM JC-1 for 15-30 minutes at 37°C in a CO2 incubator.

-

Wash the cells once with PBS.

-

Resuspend the cells in PBS.

-

Analyze the red and green fluorescence by flow cytometry. The red fluorescence is typically detected in the PE channel (or equivalent), and the green fluorescence in the FITC channel.

-

Calculate the ratio of red to green fluorescence intensity to determine the change in ΔΨm.

Propidium Iodide (PI) Staining for Cell Cycle Analysis by Flow Cytometry

Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Protocol:

-

Treat Jurkat T cells with this compound.

-

Harvest approximately 1 × 10^6 cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase.

Conclusion

This compound exerts its cytotoxic effects on Jurkat T cells primarily through the induction of apoptosis via the intrinsic mitochondrial pathway. This process is initiated by an increase in intracellular ROS, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals investigating the toxicological impact of this compound and for the development of potential therapeutic interventions. A thorough understanding of these molecular mechanisms is crucial for assessing the risks associated with this compound exposure and for devising strategies to mitigate its adverse effects on the immune system.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. mdpi.com [mdpi.com]

- 3. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen [frontiersin.org]

- 6. This compound induces apoptosis via the Bax-dependent caspase-3 activation in mouse primary Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Induces Oxidative Stress, Apoptosis and Cytoprotective Autophagy in Chicken Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound-Induced Oxidative Stress Leads to Imbalance of Mitochondrial Fission and Fusion to Activate Cellular Apoptosis in the Human Liver 7702 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

T-2 Toxin-Induced Apoptosis in Human Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying T-2 toxin-induced apoptosis in human liver cells. It details the key signaling pathways, experimental methodologies, and quantitative data to support researchers in the fields of toxicology, drug development, and cellular biology.

Introduction

This compound, a type A trichothecene (B1219388) mycotoxin produced by Fusarium species, is a common contaminant of cereal grains and poses a significant threat to human and animal health.[1][2] The liver, as the primary organ for detoxification, is a major target for this compound-induced toxicity, with apoptosis, or programmed cell death, being a key mechanism of hepatotoxicity.[1][3] Understanding the intricate cellular and molecular events triggered by this compound is crucial for developing effective therapeutic and preventative strategies.

Core Mechanisms of this compound-Induced Hepatotoxicity

The primary mechanisms by which this compound induces apoptosis in human liver cells are centered around the induction of oxidative stress and the subsequent activation of the intrinsic mitochondrial pathway.[1][4][5]

Key Events:

-

Oxidative Stress: this compound exposure leads to an overproduction of reactive oxygen species (ROS) and an increase in malondialdehyde (MDA), a marker of lipid peroxidation.[5][6][7] This is accompanied by a decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[6][7]

-

Mitochondrial Dysfunction: The resulting oxidative stress disrupts mitochondrial function, leading to a loss of mitochondrial membrane potential (ΔΨm) and altered mitochondrial dynamics, characterized by an imbalance in fission and fusion proteins.[8][9]

-

Bcl-2 Family Protein Regulation: this compound modulates the expression of Bcl-2 family proteins, leading to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[6][7][8] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

-

Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.[6][8][10]

-

Caspase Activation: In the cytosol, cytochrome c forms an "apoptosome" with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[6] Activated caspase-9 then triggers a cascade of executioner caspases, including caspase-3 and caspase-7, which cleave cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[5][6][8] Evidence also suggests the involvement of caspase-8, indicating a potential crosstalk with the extrinsic apoptosis pathway.[5][11]

Quantitative Data on this compound Cytotoxicity

The cytotoxic effect of this compound on various human liver cell lines has been quantified through the determination of the half-maximal inhibitory concentration (IC50). These values highlight the potent nature of this mycotoxin.

| Cell Line | This compound Concentration | Exposure Time | Assay | IC50 Value | Reference |

| HepG2 | Not specified | 48 h | MTT | 0.19 µM | [12] |

| HepG2 | Not specified | 48 h | MTT | 0.061 µM | [12] |

| HepG2 | Not specified | 48 h | AlamarBlue | 0.003 - 0.013 µM | [12] |

| HepG2 | Not specified | 48 h | BrdU | 0.008 - 0.009 µM | [12] |

| HepG2 | 30 nM (IC50/2), 60 nM (IC50) | Up to 24 h | Not specified | ~60 nM | [13] |

| HL-7702 | 0.1, 1.0, 10 µg/L | 24 h | CCK-8 | Not explicitly stated, but dose-dependent decrease in viability observed | [8] |

| L-02 | 0.2, 1, 5 nM | 12 h | Western Blot for apoptosis markers | Not an IC50, but dose-dependent increase in apoptosis | [7] |

| Bel-7402 | Not specified | 24 h | MTT | 63 ng/mL | [5] |

| Chang liver | Not specified | 24 h | MTT | 412 ng/mL | [5] |

| HepaRG (2D differentiated) | Not specified | Not specified | Not specified | 0.12 µM | [12] |

| HepaRG (3D differentiated) | Not specified | Not specified | Not specified | 0.04 µM | [12] |

Signaling Pathways

The signaling cascades initiated by this compound leading to apoptosis are complex and interconnected. The primary pathway is the mitochondria-mediated intrinsic pathway, though interactions with other cellular processes like autophagy have been noted.

Caption: this compound Induced Intrinsic Apoptosis Pathway.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound-induced apoptosis.

Cell Culture and this compound Treatment

-

Cell Lines: Human liver cell lines such as HepG2, HL-7702, or L02 are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in the culture medium. Control cells are treated with the vehicle alone.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time (e.g., 24, 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)

-

Culture and treat cells with this compound in 6-well plates.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

-

Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General Experimental Workflow for Studying this compound-Induced Apoptosis.

Conclusion

This compound induces apoptosis in human liver cells primarily through the induction of oxidative stress and the activation of the mitochondrial-mediated intrinsic pathway. This process involves a complex interplay of signaling molecules, including Bcl-2 family proteins and caspases. The provided data and protocols offer a foundational resource for researchers investigating the hepatotoxicity of this compound and for the development of potential therapeutic interventions. Further research into the crosstalk with other signaling pathways, such as autophagy, will provide a more complete understanding of the cellular response to this potent mycotoxin.

References

- 1. This compound metabolism and its hepatotoxicity: New insights on the molecular mechanism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T-2 mycotoxin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound metabolism and its hepatotoxicity: New insights on the molecular mechanism and detoxification. (2023) | W Q Song | 25 Citations [scispace.com]

- 5. Study on the Apoptosis Mechanism Induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Oxidative Stress, Apoptosis and Cytoprotective Autophagy in Chicken Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autophagy and Apoptosis Interact to Modulate this compound-Induced Toxicity in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-Induced Oxidative Stress Leads to Imbalance of Mitochondrial Fission and Fusion to Activate Cellular Apoptosis in the Human Liver 7702 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound Induces Oxidative Stress, Apoptosis and Cytoprotective Autophagy in Chicken Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound initially activates caspase-2 and induces apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Biotransformation Products of this compound in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Genotoxic and Cytotoxic Effects of T-2 Mycotoxin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-2 toxin is a highly potent type A trichothecene (B1219388) mycotoxin produced by various Fusarium species that contaminate cereal grains and feed.[1][2][3] Its presence in the food chain poses a significant threat to human and animal health, necessitating a thorough understanding of its toxicological profile. This document provides an in-depth analysis of the cytotoxic and genotoxic mechanisms of this compound. The core toxic action involves the inhibition of protein synthesis, which precipitates a cascade of downstream effects including oxidative stress, DNA damage, cell cycle arrest, and programmed cell death (apoptosis).[1][4][5] This guide details the key signaling pathways implicated in T-2 toxicity, presents quantitative data in tabular format, and outlines the experimental protocols used for its assessment.

Core Mechanism of Action

The toxicity of T-2 is primarily attributed to its 12,13-epoxytrichothecene ring structure.[1][4] The principal mechanisms are:

-

Inhibition of Protein Synthesis: The most well-documented effect of this compound is the potent inhibition of protein synthesis.[5][6][7] It binds to the peptidyl-transferase center of the 60S ribosomal subunit, disrupting the initiation and elongation steps of polypeptide chain formation.[1][4] This leads to a rapid cessation of protein production, affecting cellular functions and viability. The toxin has also been shown to inhibit mitochondrial protein synthesis.[8][9]

-

Induction of Oxidative Stress: this compound exposure leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) molecules, hydroxyl radicals, and hydrogen peroxide.[1][5] This imbalance in the cellular redox state causes oxidative damage to vital macromolecules, including lipids (lipid peroxidation), proteins, and nucleic acids, contributing significantly to both its cytotoxic and genotoxic effects.[1][5][7]

-

Disruption of Nucleic Acid Synthesis: As a secondary consequence of protein synthesis inhibition and cellular stress, this compound also impedes the synthesis of DNA and RNA.[1][4][6][9]

Cytotoxic Effects of this compound

This compound induces cell death through both apoptosis and necrosis in a wide range of cell types, including those of the immune system, gastrointestinal tract, liver, and skin.[4][5][10][11][12] Apoptosis, or programmed cell death, is a key feature of its cytotoxicity, triggered by multiple signaling pathways.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a toxin's potency. The IC50 values for this compound vary depending on the cell line and exposure duration.

| Cell Line | Assay Type | Exposure Time | IC50 Value | Reference |

| Porcine Leydig cells | CCK-8 | 24 h | 0.0209 µM | [13] |

| Human Hepatoma (HepG2) | MTT | 24 h | 60 nM | [14] |

| Human Hepatoma (HepG2) | Neutral Red | Not Specified | Potency: T-2 > HT-2 > T-2 triol | [15] |

| Human Melanoma (SK-Mel/27) | Neutral Red | Not Specified | 2.8 ng/mL | [15][16] |

| Mouse Melanoma (B16) | Not Specified | Not Specified | Most sensitive among B16, K562, HeLa | [12] |

| Human Cervix Carcinoma (HeLa) | Not Specified | Not Specified | Most resistant among B16, K562, HeLa | [12] |

Genotoxic Effects of this compound

The genotoxicity of this compound involves direct damage to DNA and interference with the cell cycle. These effects are linked to oxidative stress and the activation of cellular stress response pathways.

-

DNA Damage: this compound has been shown to induce DNA fragmentation and alkali-labile sites in various cell models, including human skin fibroblasts and porcine lymphocytes.[3][9] This damage is concentration- and time-dependent and can lead to mutations if not properly repaired.[3][9]

-

Cell Cycle Arrest: Exposure to this compound can cause cells to halt their progression through the cell cycle, a common response to DNA damage.[3] This arrest prevents the replication of damaged DNA and can be a precursor to apoptosis.[17]

Summary of Genotoxic Findings

| Cell Line/Model | Toxin Concentration | Key Findings | Reference |

| Human Skin Fibroblasts (Hs68) | 1, 10 µM | Induces DNA alkali-labile sites and strand breaks. Increases DNA lesions in HPRT1 and TP53 genes. | [3][9] |

| Pig Lymphocytes | 3 mg/kg feed (in vivo) | Causes lymphocyte DNA fragmentation. | [9] |

| Chicken Spleen Leukocytes | 10 mg/kg feed (in vivo) | Causes DNA fragmentation. | [9] |

| Human Primary Chondrocytes | Not Specified | Induces cell cycle arrest. | [3] |

Key Signaling Pathways in this compound Toxicity

This compound activates several intracellular signaling cascades that mediate its toxic effects. The interplay between these pathways ultimately determines the fate of the cell.

Mitochondrial (Intrinsic) Apoptosis Pathway

This is a central pathway in T-2-induced cytotoxicity. The process is initiated by cellular stress, particularly the generation of ROS.[1][10] Key events include the loss of mitochondrial membrane permeability, an increased Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3, leading to apoptosis.[1][10][11][18]

Caption: Mitochondrial pathway of this compound-induced apoptosis.

Stress-Activated MAP Kinase (MAPK) Pathway

The MAPK pathways, including the JNK/p38 and ERK1/2 cascades, are critical regulators of cellular responses to stress.[5][11] this compound activates these pathways. The sustained activation of stress-related kinases like JNK and p38 typically promotes apoptosis, while the ERK pathway is often associated with cell survival, though it can also contribute to cell death under certain conditions. The balance between these signals is crucial in determining cell fate.[5][11][19]

Caption: Role of MAPK pathways in determining cell fate after T-2 exposure.

p53-Mediated DNA Damage Response

In response to DNA damage induced by this compound, the tumor suppressor protein p53 is activated.[11][17] Activated p53 can halt the cell cycle by transcriptionally activating the CDK inhibitor p21, allowing time for DNA repair.[17] If the damage is too severe to be repaired, p53 can trigger the mitochondrial apoptosis pathway, in part by altering the Bax/Bcl-2 ratio.[5][11]

Caption: p53 pathway activation in response to this compound.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the cytotoxicity and genotoxicity of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Toxin Exposure: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

-

Genotoxicity Assessment: Alkaline Comet Assay

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) relaxes and migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

-

Methodology:

-

Cell Preparation: Expose cells in suspension or culture to this compound. Harvest and resuspend the cells in ice-cold PBS at a concentration of ~1x10^5 cells/mL.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on ice.

-

Lysis: Immerse slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to lyse cells and unfold DNA.

-

Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization & Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

-

Visualization & Scoring: Visualize slides using a fluorescence microscope. Use specialized software to quantify DNA damage by measuring parameters like % Tail DNA, Tail Length, and Tail Moment.

-

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Conclusion

T-2 mycotoxin exerts potent cytotoxic and genotoxic effects through a multi-pronged mechanism initiated by the inhibition of protein synthesis. This primary insult triggers severe cellular stress, leading to ROS production, DNA damage, cell cycle disruption, and the activation of signaling pathways that culminate in apoptosis. The data and protocols summarized in this guide provide a foundational resource for professionals engaged in the study of mycotoxicology, enabling a more profound understanding of the risks associated with this compound and aiding in the development of potential therapeutic or preventative strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Analysis of Mechanisms of this compound Toxicity Using Yeast DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. T-2 mycotoxin - Wikipedia [en.wikipedia.org]

- 5. T-2 mycotoxin: toxicological effects and decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo effects of T-2 mycotoxin on synthesis of proteins and DNA in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. T-2 mycotoxin inhibits mitochondrial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA Damage Induced by T-2 Mycotoxin in Human Skin Fibroblast Cell Line—Hs68 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Induces Oxidative Stress, Apoptosis and Cytoprotective Autophagy in Chicken Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. This compound affects proliferation of three different neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Biotransformation Products of this compound in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of this compound and its metabolites determined with the neutral red cell viability assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity of this compound and its metabolites determined with the neutral red cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Identification and characterization of a this compound-producing Fusarium poae strain and the anti-tumor effect of the this compound on human hepatoma cell li ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09967G [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

T-2 Toxin: A Comprehensive Technical Guide on its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 toxin is a highly toxic type A trichothecene (B1219388) mycotoxin, a secondary metabolite produced by various species of Fusarium fungi.[1][2][3] Its presence as a natural contaminant in cereal grains such as wheat, barley, oats, and maize poses a significant threat to human and animal health.[3][4] Ingestion of this compound-contaminated food and feed can lead to a range of toxic effects, including immunotoxicity, neurotoxicity, and dermal lesions.[1][5][6] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, with a focus on the underlying molecular mechanisms and relevant experimental methodologies.

Chemical Structure and Properties

The toxicity of this compound is intrinsically linked to its unique chemical structure. It possesses a tetracyclic sesquiterpenoid 12,13-epoxytrichothec-9-ene (B1214510) ring system, which is the foundational structure for all trichothecenes.[1][7] The 12,13-epoxy ring is the primary functional group responsible for its potent cytotoxic activity.[1][2]

Key structural features include a hydroxyl group at the C-3 position, acetyloxy groups at C-4 and C-15, and an isovaleryl group at the C-8 position.[1][4] These functional groups contribute to its biological activity and make it a highly toxic compound.[2]

Physicochemical Properties

This compound is a stable, non-volatile, and lipophilic compound.[1][8] It is resistant to degradation under various environmental conditions, including different light and temperature levels.[1] However, it can be inactivated by strongly acidic or alkaline conditions.[1] While insoluble in water, it is soluble in several organic solvents.[1][4]

| Property | Value | References |

| Molecular Formula | C₂₄H₃₄O₉ | [8][9][10] |

| Molecular Weight | 466.52 g/mol | [8][9][11] |

| CAS Number | 21259-20-1 | [2][9] |

| Appearance | White solid/powder | [10][11] |

| Melting Point | 151-152 °C | [10][12][13] |

| Solubility | Insoluble in water; Soluble in acetone, ethyl acetate, chloroform, ethanol, methanol, propylene (B89431) glycol, DMSO, and dichloromethane. | [1][4][9][13] |

| Stability | Stable in solid form and under various environmental conditions.[1][2][10] Sensitive to strongly acidic or alkaline conditions.[1] Can be degraded by heating at 900°F for 10 minutes or 500°F for 30 minutes.[1] Partial degradation occurs during food processing like baking and roasting.[4][14] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of protein synthesis.[1][2][4] It achieves this by binding to the 60S ribosomal subunit, specifically targeting the peptidyl transferase center, which prevents the initiation of the polypeptide chain.[2][7] This disruption of protein synthesis subsequently leads to the inhibition of DNA and RNA synthesis.[1][2][7]

The toxic effects of this compound are mediated through the activation of several signaling pathways, ultimately leading to cellular damage and apoptosis (programmed cell death).

Key Signaling Pathways in this compound Toxicity

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound activates the extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK pathways.[1][5][7] These pathways are involved in cellular stress responses and can trigger apoptosis.

-

Mitochondrial (Intrinsic) Apoptosis Pathway: this compound induces apoptosis through the mitochondrial pathway.[5][15][16] It causes a loss of mitochondrial membrane potential, leading to the release of cytochrome c.[17][18] This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, which are key executioners of apoptosis.[3][15][16] The expression of pro-apoptotic proteins like Bax is upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is downregulated.[1][17]

-

Oxidative Stress: this compound induces the production of reactive oxygen species (ROS), leading to oxidative stress.[5][15][16] This oxidative damage contributes to cellular injury and apoptosis.

Signaling pathways activated by this compound leading to apoptosis.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

-

Cell Seeding: Plate cells (e.g., Jurkat T cells, HepG2, L02) in a 96-well plate at a suitable density and allow them to adhere overnight.[19][20]

-

Toxin Exposure: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).[19] Include a vehicle control (e.g., DMSO or ethanol).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of toxin that inhibits 50% of cell viability).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with this compound as described for the cytotoxicity assay.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cell pellet in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[19]

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Analysis of this compound in Samples

Several analytical techniques are employed for the detection and quantification of this compound in various matrices.

Common Methods:

-

High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection (HPLC-FD) or mass spectrometry (HPLC-MS/MS) for high sensitivity and specificity.[1][21]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for this compound analysis.[1][21]

-

Immunoassays: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and Fluorescence Polarization Immunoassay (FPIA) offer rapid screening of samples.[1][22]

General workflow for the analysis of this compound in cereal samples.

Conclusion

This compound remains a significant concern for food safety and public health. Its potent cytotoxic effects, mediated through the inhibition of protein synthesis and the induction of apoptosis via multiple signaling pathways, underscore the need for continued research. A thorough understanding of its chemical properties and biological mechanisms is crucial for the development of effective detection methods, detoxification strategies, and potential therapeutic interventions to mitigate its harmful effects. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the complex toxicology of this mycotoxin.

References

- 1. T-2 mycotoxin: toxicological effects and decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-2 mycotoxin - Wikipedia [en.wikipedia.org]

- 3. This compound—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | C24H34O9 | CID 5284461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. discofinechem.com [discofinechem.com]

- 12. This compound | 21259-20-1 [chemicalbook.com]

- 13. T2 Toxin - LKT Labs [lktlabs.com]

- 14. tandfonline.com [tandfonline.com]

- 15. journals.plos.org [journals.plos.org]

- 16. Study on the apoptosis mechanism induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Induces Apoptotic Cell Death and Protective Autophagy in Mouse Microglia BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Induces Oxidative Stress, Apoptosis and Cytoprotective Autophagy in Chicken Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development of Improved Methods of Analysis for T2 and HT2 Toxins | National Agricultural Library [nal.usda.gov]

- 22. Fluorescence Polarization Immunoassay for the Determination of T-2 and HT-2 Toxins and Their Glucosides in Wheat [mdpi.com]

In Vivo Metabolism and Toxicokinetics of T-2 Toxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and toxicokinetics of T-2 toxin, a potent trichothecene (B1219388) mycotoxin. The information presented herein is intended to support research, scientific investigation, and drug development efforts related to this significant environmental toxin. This guide details the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

This compound, a secondary metabolite produced by various Fusarium species, is one of the most toxic type A trichothecenes.[1] Contamination of cereal grains and animal feed with this compound poses a significant threat to human and animal health.[1] Understanding its metabolic fate and toxicokinetic profile is crucial for assessing its toxicity, developing effective detoxification strategies, and establishing accurate risk assessments. This guide synthesizes current knowledge on the in vivo behavior of this compound, providing a valuable resource for professionals in toxicology, pharmacology, and related fields.

Toxicokinetics of this compound

This compound is rapidly absorbed, distributed, and metabolized in vivo.[2] Its lipophilic nature facilitates its passage through biological membranes. Following absorption, this compound is quickly distributed to various tissues, with the liver being the primary site of metabolism. The toxin and its metabolites are primarily excreted in the feces and urine.[3]

Quantitative Toxicokinetic Data

The following tables summarize key toxicokinetic parameters of this compound and its major metabolites in various animal species. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion rates of the toxin.

Table 1: Toxicokinetic Parameters of this compound and its Metabolites in Broiler Chickens After a Single Intravenous Dose (0.02 mg/kg BW)

| Analyte | t½ (min) | Vd (L/kg) | CL (L/min.kg) |

| This compound | 3.9 | 0.14 | 0.03 |

Source: Adapted from a toxicokinetic study in broiler chickens.[4] Note: In this particular study, after oral administration of 0.02 mg/kg BW, plasma levels of T-2 and HT-2 were below the limit of quantification.[4]

Table 2: Toxicokinetic Parameters of this compound and its Metabolites in Broiler Chickens After a Single Intravenous (0.5 mg/kg BW) and Multiple Oral (2.0 mg/kg BW) Administrations

| Administration | Analyte | t½λz (min) | Cmax (ng/mL) | Tmax (min) | Absolute Oral Bioavailability (%) |

| Intravenous | This compound | 17.33 ± 1.07 | - | - | - |

| Hthis compound | 33.62 ± 3.08 | - | - | - | |

| T-2 Triol | 9.60 ± 0.50 | - | - | - | |

| Oral | This compound | 23.40 ± 2.94 | 53.10 ± 10.42 | 13.20 ± 4.80 | 17.07 |

| T-2 Triol | 87.60 ± 29.40 | 47.64 ± 9.19 | 38.40 ± 15.00 | - |

Source: Adapted from a toxicokinetic study in broiler chickens.[5] Note: Following multiple oral administrations, plasma levels of Hthis compound were not observed above the limit of quantification.[5]

Table 3: Toxicokinetic Parameters of this compound-3α-glucoside (T2-G) and this compound in Broiler Chickens

| Compound | Administration | Absorbed Fraction of Dose (%) | Absolute Oral Bioavailability (%) |

| This compound | Oral | - | 2.17 ± 1.80 |

| T2-G | Oral | 10.4 ± 8.7 | 10.1 ± 8.5 |

Source: Adapted from a study on this compound-3α-glucoside in broiler chickens.[6] This study highlights that the glycosylated form of the mycotoxin has a higher bioavailability.[6]

In Vivo Metabolism of this compound

The biotransformation of this compound is extensive and involves several key enzymatic reactions, primarily occurring in the liver. The metabolic pathways include hydrolysis, hydroxylation, de-epoxidation, and glucuronidation. These processes result in the formation of numerous metabolites, with Hthis compound being the most prominent.

Major Metabolic Pathways

The metabolism of this compound can be broadly categorized into Phase I and Phase II reactions.

-

Phase I Metabolism: This phase involves the modification of the this compound molecule through hydrolysis and hydroxylation.

-

Hydrolysis: The acetyl groups at the C-4 and C-8 positions are rapidly cleaved by carboxylesterases to form Hthis compound and T-2 triol, respectively. Further hydrolysis can lead to the formation of neosolaniol (B1681912) and T-2 tetraol.

-

Hydroxylation: The isovaleryl group at the C-8 position can be hydroxylated by cytochrome P450 enzymes, leading to the formation of metabolites such as 3'-hydroxy this compound (3'-OH-T-2) and 3'-hydroxy Hthis compound (3'-OH-HT-2).

-

-

Phase II Metabolism: In this phase, the parent toxin and its Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

The following diagram illustrates the major metabolic pathways of this compound.

Caption: Major Metabolic Pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism and toxicokinetics.

In Vivo Toxicokinetic Study in Broiler Chickens

This protocol describes a typical in vivo study to determine the toxicokinetic parameters of this compound in broiler chickens.

4.1.1. Animal Model and Housing

-

Species: Broiler chickens.

-

Housing: Housed in environmentally controlled conditions with ad libitum access to feed and water, except for a 12-hour fasting period before toxin administration.[7]

4.1.2. Toxin Administration

-

Intravenous (IV) Administration: A single bolus of this compound (e.g., 0.5 mg/kg body weight) is administered into the wing vein.[5]

-

Oral (PO) Administration: this compound (e.g., 2.0 mg/kg body weight) is administered via oral gavage.[5] For studies involving modified forms like this compound-3α-glucoside, an equimolar dose is used.[6]

4.1.3. Blood Sampling

-

Blood samples (approximately 1-2 mL) are collected from the wing vein into heparinized tubes at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 45, 60, 90, 120, 240, 360, 480, and 720 minutes) post-administration.[7]

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -20°C until analysis.

4.1.4. Sample Preparation and Analysis

-

A detailed protocol for sample preparation for LC-MS/MS analysis is provided in section 4.3.

4.1.5. Toxicokinetic Analysis

-

Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis with appropriate software (e.g., WinNonlin) to determine key toxicokinetic parameters such as elimination half-life (t½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), volume of distribution (Vd), and clearance (CL).

-

Absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[5]

The following diagram illustrates a typical workflow for an in vivo toxicokinetic study.

Caption: Experimental Workflow for In Vivo Toxicokinetic Study.

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a typical in vitro experiment to investigate the metabolism of this compound using liver microsomes.

4.2.1. Materials

-

Cryopreserved liver microsomes (e.g., from rat, chicken, or human).

-

This compound stock solution.

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

Incubator set at 37°C.

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile (B52724) or methanol).

4.2.2. Incubation Procedure

-

Thaw the liver microsomes on ice.

-

Prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed incubation mixture.

-

Incubate at 37°C with gentle shaking for a specific time period (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold organic solvent.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

4.2.3. Metabolite Identification

-

The supernatant is analyzed using analytical techniques such as LC-MS/MS to identify and quantify the metabolites of this compound.[8]

Sample Preparation for LC-MS/MS Analysis

This protocol details a common method for extracting this compound and its metabolites from biological matrices like plasma, urine, or feces for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.3.1. Extraction

-

To a known volume of the biological sample (e.g., 1 mL of plasma), add an internal standard.

-

Add an extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water).[9]

-

Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 x g) to separate the supernatant from the precipitated proteins and cell debris.

4.3.2. Clean-up (Solid-Phase Extraction - SPE)

-

The supernatant is loaded onto a pre-conditioned SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge).

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the analytes of interest with a stronger organic solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase of the LC system).

4.3.3. LC-MS/MS Analysis

-

The reconstituted sample is injected into the LC-MS/MS system for separation and quantification of this compound and its metabolites.[10] The system is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[10]

Conclusion

This technical guide provides a detailed overview of the in vivo metabolism and toxicokinetics of this compound. The quantitative data presented in the tables, the detailed experimental protocols, and the visual diagrams of metabolic pathways and experimental workflows offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of these aspects is fundamental for accurately assessing the risks associated with this compound exposure and for developing strategies to mitigate its toxic effects. The provided methodologies can serve as a foundation for designing and conducting further research in this critical area of toxicology.

References

- 1. Effects of this compound on growth performance, feather quality, tibia development and blood parameters in Yangzhou goslings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicokinetics of mycotoxins in pigs - BIŌNTE [bionte.com]

- 3. Pathological consequences, metabolism and toxic effects of trichothecene this compound in poultry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toxicokinetics of this compound and its major metabolites in broiler chickens after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-3α-glucoside in Broiler Chickens: Toxicokinetics, Absolute Oral Bioavailability, and in Vivo Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Comparative in vitro metabolism of this compound by hepatic microsomes prepared from phenobarbital-induced or control rats, mice, rabbits and chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Observation of this compound and Hthis compound Glucosides from Fusarium sporotrichioides by Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS) [mdpi.com]

- 10. Determination of this compound, Hthis compound, and three other type A trichothecenes in layer feed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)--comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Intracellular Journey of T-2 Toxin: A Technical Guide to its Cellular Uptake and Distribution In Vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cellular uptake and distribution of T-2 toxin, a potent trichothecene (B1219388) mycotoxin. Understanding the intracellular fate of this toxin is paramount for elucidating its mechanisms of toxicity and for the development of potential therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways affected by this compound.

Quantitative Data on this compound's Cellular Uptake and Distribution

The cellular uptake and subsequent distribution of this compound are critical determinants of its toxicity. The following tables summarize quantitative data from various in vitro studies, offering insights into its accumulation and localization within different cell types.

Table 1: Subcellular Distribution of [3H]this compound in Isolated Rat Livers

| Time Point | Plasma Membrane | Smooth Endoplasmic Reticulum | Mitochondria | Nuclei |

| 5 min | 38% | 27% | - | - |

| 30 min | - | - | 3% | 7% |

| 120 min | <1% | 43% | 10% | 7% |

Data extracted from a study on isolated rat livers perfused with [3H]this compound, showing the percentage of radiolabel in different subcellular fractions over time.[1]

Table 2: Intracellular Concentration and Metabolism of this compound in Normal Human Astrocytes (NHA) and HT-29 Cells

| Cell Line | Intracellular Accumulation | Primary Metabolite |

| NHA | 15- to 30-fold increase | Hthis compound |

| HT-29 | Strong accumulation | Hthis compound |

This table highlights the significant accumulation of this compound within cells and its primary metabolic conversion to Hthis compound.[2]

Table 3: Apoptosis Rates in Different Cell Lines Exposed to this compound

| Cell Line | This compound Concentration | Duration of Exposure | Percentage of Apoptotic Cells |

| Chicken Hepatocytes | 0.5 mg/kg, 1 mg/kg, 2 mg/kg (in feed) | 21 days | Dose-dependent increase |

| Mouse Microglia (BV2) | 2.5 ng/mL | 24 hours | 12.59% (Early + Late) |

| Mouse Microglia (BV2) | 5 ng/mL | 24 hours | 55.1% (Early + Late) |

| Swine Renal Epithelial Cells | 2.5 µM | Not specified | 6.9% |

| Swine Renal Epithelial Cells | 25 µM | Not specified | 26.35% |

This table presents the percentage of apoptotic cells in various cell lines following exposure to different concentrations of this compound, demonstrating its potent pro-apoptotic effects.[3][4][5]

Table 4: Biotransformation of this compound in HepG2 Cells

| Time Point | This compound in Culture Medium (nM) | Hthis compound in Culture Medium (nM) | Hthis compound in Cell Fraction (nM) |

| 1 hour | Not specified | 11.2 ± 2.1 | 27.4 ± 3.5 |

| 2 hours | 5.5 ± 0.9 | 15.6 ± 2.0 | 32.5 ± 2.8 |

| 3 hours | 1.9 ± 0.3 | 18.2 ± 3.4 | 36.0 ± 3.1 |

| 6 hours | Not detected | 12.53 ± 2.4 | 44.4 ± 3.9 |

| 24 hours | Not detected | 12.53 ± 2.4 | 39.9 ± 2.1 |

This table details the rapid metabolism of this compound to its major metabolite, Hthis compound, in human hepatoma (HepG2) cells, with Hthis compound accumulating intracellularly.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. Below are outlines of key experimental protocols cited in the literature.

Cellular Uptake and Distribution Assay

This protocol is designed to quantify the amount of this compound that enters cells and its distribution among different organelles.

a. Cell Culture and Toxin Exposure:

-

Select the appropriate cell line (e.g., HepG2, NHA, BV2) and culture under standard conditions.

-

Expose the cells to a known concentration of this compound (radiolabeled or unlabeled) for various time points.

b. Cell Harvesting and Lysis:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular toxin.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or through physical methods like sonication or dounce homogenization.

c. Subcellular Fractionation:

-

To determine the subcellular distribution, employ differential centrifugation. A general workflow is as follows:

-

Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Further centrifugation of the next supernatant at a very high speed (e.g., 100,000 x g) can isolate the microsomal fraction (endoplasmic reticulum).

-

The final supernatant represents the cytosolic fraction.

-

d. Toxin Quantification:

-

If using radiolabeled this compound, quantify the radioactivity in each fraction using a scintillation counter.

-

For unlabeled this compound, use analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the concentration of this compound and its metabolites in each fraction. A typical LC-MS/MS protocol involves:

-

Extraction: Extract the toxin from the cell fractions using an organic solvent (e.g., acetonitrile/water).

-

Chromatographic Separation: Use a C18 column with a gradient of mobile phases (e.g., water and methanol (B129727) with formic acid or ammonium (B1175870) acetate).

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.[7][8]

-

Apoptosis Assays

These protocols are used to assess the extent of programmed cell death induced by this compound.

a. Annexin V/Propidium Iodide (PI) Staining:

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[5][9]

-

b. Caspase-3 Activity Assay:

-

Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay.

-

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

-

Incubate to allow the active caspase-3 to cleave the substrate.

-

Measure the absorbance or fluorescence, which is proportional to the caspase-3 activity.[10][11][12][13]

-

Oxidative Stress Measurement

This compound is known to induce oxidative stress. The following protocol outlines a common method for its detection.

a. Measurement of Reactive Oxygen Species (ROS):

-

The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is widely used to measure intracellular ROS.

-

Procedure:

-

Load the cells with DCFH-DA, which is cell-permeable and non-fluorescent.

-

Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH.

-

Expose the cells to this compound.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[14]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways initiated by this compound and a general experimental workflow for studying its cellular effects.

Caption: Mitochondrial (Intrinsic) Apoptosis Pathway Induced by this compound.

References

- 1. Hepatic subcellular distribution of [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Oxidative Stress, Apoptosis and Cytoprotective Autophagy in Chicken Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound Induces Apoptotic Cell Death and Protective Autophagy in Mouse Microglia BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Biotransformation Products of this compound in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an LC-MS/MS Determination Method for this compound and Its Glucoside and Acetyl Derivatives for Estimating the Contamination of Total T-2 Toxins in Staple Flours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 13. file.yizimg.com [file.yizimg.com]

- 14. Frontiers | Reactive Oxygen Species in the Adverse Outcome Pathway Framework: Toward Creation of Harmonized Consensus Key Events [frontiersin.org]

Occurrence of T-2 and HT-2 toxins in European cereals

An In-depth Technical Guide on the Occurrence of T-2 and HT-2 Toxins in European Cereals

Introduction

T-2 and HT-2 toxins are type A trichothecene (B1219388) mycotoxins produced predominantly by various Fusarium species, including F. sporotrichioides and F. langsethiae.[1][2] These toxins are frequent contaminants of cereal grains, particularly in the temperate climates of Europe.[2][3] Their occurrence is a significant concern for food and feed safety due to their potent cytotoxic effects.[1][4] T-2 and HT-2 toxins are known inhibitors of protein synthesis and can lead to a range of adverse health effects, including immunotoxicity and haematotoxicity.[5][6] In vivo, T-2 toxin is rapidly metabolized to its primary metabolite, Hthis compound; therefore, risk assessments typically consider the sum of both toxins.[5][7][8]

The European Food Safety Authority (EFSA) has established a group tolerable daily intake (TDI) for the sum of T-2 and HT-2 toxins.[5][7] Following years of monitoring and data collection, the European Union has recently established binding maximum levels for these toxins in cereals and cereal-based products, which came into effect on July 1, 2024, to ensure a high level of public health protection.[4][9][10] This guide provides a comprehensive overview of the occurrence of T-2 and HT-2 in European cereals, details the analytical methodologies for their detection, and summarizes their toxicological mechanisms and regulatory status.

Occurrence of T-2 and HT-2 Toxins in European Cereals

Numerous surveys across Europe have demonstrated the widespread presence of T-2 and HT-2 toxins in various cereals. The contamination levels are influenced by factors such as weather conditions during key crop growth stages, agricultural practices, and the specific cereal type.[6] Cool and moist conditions, in particular, favor the growth of toxin-producing Fusarium species.[6]

Of all cereals, oats consistently show the highest incidence and concentration of T-2 and HT-2 toxins across Europe.[3][5][11][12] Studies from Northern Europe, the UK, and Central Europe frequently report high levels of contamination in oats and oat-based products.[7][11][13][14] Other cereals such as barley, wheat, and maize are also susceptible to contamination, though generally at lower frequencies and concentrations compared to oats.[3][12]

Quantitative Data on T-2 and HT-2 Occurrence

The following tables summarize quantitative data from various European studies, providing an overview of the contamination levels for the sum of T-2 and HT-2 toxins in different cereals.

| Cereal | Region/Country | Sampling Years | No. of Samples | Incidence (%) | Mean Conc. (µg/kg) | Max Conc. (µg/kg) | Reference(s) |

| Oats | 11 European Mills | 2005-2009 | 243 | 93% | 94 | 572 (HT-2 only) | |

| Oats | UK | 2006-2008 | N/A | High | 450 | N/A | [7] |

| Oats | Ireland | 2015-2016 | 208 | 51% (HT-2), 41% (T-2) | N/A | >1000 in 13% of samples | [15] |

| Oats | Switzerland | 2013–2015 | N/A | 65-76% | 1091 | 3789 | [7][12] |

| Oats | Lithuania | 2015-2018 | N/A | 100% | 260.4 | 594.6 | [16] |

| Oats | Croatia | 2017-2018 | N/A | 70% | 87.9 | N/A | [12] |

| Barley | Italy (Malting) | 2011-2014 | N/A | 22-53% | N/A | 787 | [12] |

| Barley | Croatia | 2017-2018 | N/A | 40.9% | 22.6 | N/A | [12] |

| Maize | Serbia | 2012 | 50 | 52% | N/A | 185.2 | [17] |

| Maize | Croatia | 2017-2018 | N/A | 26.8% | 54.1 | 332.3 | [12][18] |

| Wheat | Croatia | 2017-2018 | N/A | 19.2% | 23.0 | N/A | [12] |

| Various Cereals | 22 European Countries | 2005-2010 | 20,519 | N/A | Highest in oats/oat products | N/A | [5] |

Note: Concentrations are for the sum of T-2 and HT-2 unless otherwise specified. N/A indicates data not available in the cited sources.

European Union Regulatory Limits

As of July 1, 2024, Commission Regulation (EU) 2024/1038 establishes legally binding maximum levels for the sum of T-2 and HT-2 toxins in various food commodities.[4] These levels are calculated assuming that values below the limit of quantification are zero (lower bound).[4]

| Product Category | Maximum Level (µg/kg) | Remarks |

| Unprocessed Cereal Grains | 50 | Excludes barley, maize for wet milling, oats, and rice. Applies to grains for first-stage processing.[4][10] |

| Unprocessed Barley Grains | 150 | Excludes malting barley. Applies to grains for first-stage processing.[10] |

| Unprocessed Malting Barley Grains | 200 | Applies to grains for first-stage processing.[4][10] |

| Unprocessed Oat Grains | 1250 | Applies to oat grains with the inedible husk included.[10] |

| Oats for the Final Consumer | 100 | |

| Milling Products of Oats | 100 | |

| Milling Products of Cereals | N/A | A maximum level of 600 µg/kg has been set for DON in milling products.[10] |

| Bakery Wares, Pasta, Cereal Snacks | N/A | Impacted by the new regulations.[9] |

| Breakfast Cereals | N/A | Impacted by the new regulations.[9] |

| Baby Food | N/A | Impacted by the new regulations.[9] |

Experimental Protocols for T-2 and HT-2 Analysis

The accurate quantification of T-2 and HT-2 toxins in complex cereal matrices requires robust analytical methods. The typical workflow involves extraction, clean-up, and instrumental analysis.

Sample Extraction

The initial step involves extracting the toxins from the ground cereal sample. A polar organic solvent mixed with water is typically used to efficiently solvate the toxins.

-

Common Solvents: The most frequently used extraction solvent is a mixture of acetonitrile (B52724) and water or methanol (B129727) and water (e.g., 80/20, v/v).[19][20]

Extract Clean-up

Crude extracts from cereals contain numerous matrix components that can interfere with analysis. A clean-up step is therefore essential to purify the extract and concentrate the target analytes.

-

Immunoaffinity Columns (IAC): IACs are the most common and highly specific clean-up method.[1] They contain monoclonal antibodies that selectively bind to T-2 and HT-2 toxins, allowing other matrix components to be washed away.[1][19] The toxins are then eluted with a solvent like methanol or acetonitrile.[19]

-

Solid-Phase Extraction (SPE): Polymeric SPE cartridges can also be used for purification, offering a broader clean-up mechanism.[20]

Analytical Techniques

Several instrumental methods are used for the detection and quantification of T-2 and HT-2 toxins.

-